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Compound of Interest

Compound Name: Isomescaline

Cat. No.: B1211587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isomescaline, systematically known as 2-(2,3,4-trimethoxyphenyl)ethanamine, is a positional

isomer of the well-known psychedelic phenethylamine, mescaline. Despite its structural

similarity to mescaline, isomescaline is reported to be inactive as a psychedelic in humans.

This technical guide provides a comprehensive overview of the known physical and chemical

characteristics of isomescaline. Due to the limited availability of specific experimental data for

isomescaline, this guide also includes comparative data for its isomer, mescaline, to provide a

more complete context for researchers. The guide details its chemical identity, and where

available, its physical properties and spectral data. Furthermore, a detailed, adaptable

experimental protocol for its synthesis and characterization is provided, alongside a

hypothesized signaling pathway based on its structural relationship to mescaline.

Chemical and Physical Properties
The fundamental chemical properties of isomescaline are well-established. However, a

significant lack of experimentally determined physical data persists in the scientific literature.

The following tables summarize the available information for isomescaline and provide a

comparison with its isomer, mescaline.

Table 1: Chemical Identity of Isomescaline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1211587?utm_src=pdf-interest
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name 2-(2,3,4-trimethoxyphenyl)ethanamine[1][2]

Synonyms Isomescaline, 2,3,4-Trimethoxyphenethylamine

CAS Number 3937-16-4[1][2]

Molecular Formula C₁₁H₁₇NO₃[1][2]

Molecular Weight 211.26 g/mol [1][2]

Canonical SMILES COC1=C(C(=C(C=C1)CCN)OC)OC[1]

InChI Key PVLFQRLVSMMSQK-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Isomescaline and Mescaline

Property Isomescaline Mescaline

Melting Point Data not available 35-36 °C[3]

Boiling Point Data not available 180 °C at 12 mmHg[3]

Solubility Data not available

Moderately soluble in water;

soluble in alcohol, chloroform,

benzene; practically insoluble

in ether, petroleum ether[3][4]

Appearance Data not available Crystalline solid[3]

Spectroscopic Data
Detailed experimental spectroscopic data for isomescaline is not readily available in the public

domain. A reference to a ¹H NMR spectrum of isomescaline in DMSO-d₆ exists, but the full

dataset is not accessible. For the purpose of providing a predictive framework for researchers,

the following table outlines the expected spectral characteristics based on the known structure

of isomescaline and typical values for similar phenethylamine compounds.

Table 3: Predicted Spectroscopic Data for Isomescaline
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Technique Predicted Observations

¹H NMR

Aromatic protons (2H), ethylamine protons (4H),

and methoxy protons (9H) would be expected in

their characteristic regions.

¹³C NMR

Signals for the aromatic carbons, the ethylamine

side chain carbons, and the three distinct

methoxy carbons would be anticipated.

IR Spectroscopy

Characteristic peaks for N-H stretching (amine),

C-H stretching (aromatic and aliphatic), C=C

stretching (aromatic), and C-O stretching

(methoxy ethers) would be present.

Mass Spectrometry

The molecular ion peak (M+) would be expected

at m/z 211. Fragmentation patterns would likely

involve cleavage of the ethylamine side chain.

Experimental Protocols
The following protocols are adapted from established methods for the synthesis and analysis of

mescaline and other phenethylamines and are provided as a guide for the preparation and

characterization of isomescaline.

Synthesis of Isomescaline
A common and effective route to isomescaline is through the Henry reaction of 2,3,4-

trimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting

nitrostyrene.

Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene

To a solution of 2,3,4-trimethoxybenzaldehyde (10 g, 51 mmol) in nitroethane (20 mL), add

anhydrous ammonium acetate (5 g, 65 mmol).

Heat the mixture at 100°C for 2 hours with stirring.
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Allow the reaction mixture to cool to room temperature and then pour it into ice-water (200

mL).

Collect the precipitated yellow solid by filtration, wash with water, and recrystallize from

ethanol to yield the nitrostyrene product.

Step 2: Reduction to Isomescaline

Prepare a suspension of lithium aluminum hydride (LAH) (5 g, 132 mmol) in anhydrous

tetrahydrofuran (THF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (5 g, 20 mmol) in

anhydrous THF (50 mL) to the LAH suspension with stirring, maintaining the temperature

below 30°C.

After the addition is complete, reflux the mixture for 4 hours.

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the

sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and

water (15 mL).

Filter the resulting aluminum salts and wash the filter cake with THF.

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield crude isomescaline.

Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt

followed by recrystallization.

Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve a small sample of purified isomescaline (or its salt) in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to

confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr

pellet (for solids).

Obtain the IR spectrum using an FTIR spectrometer.

Identify characteristic absorption bands corresponding to the functional groups present in the

molecule.

3.2.3. Mass Spectrometry (MS)

Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray

ionization - ESI).

Acquire the mass spectrum and identify the molecular ion peak.

Analyze the fragmentation pattern to further confirm the structure.

Signaling Pathways and Pharmacological Profile
There is a significant lack of direct pharmacological data for isomescaline. It is reported to be

inactive in humans at doses where its isomer, mescaline, is psychoactive[2][5][6]. However,

due to its structural similarity to mescaline, it is hypothesized that isomescaline may interact

with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for

classical psychedelics[2]. The lack of psychoactivity could be due to several factors, including

poor blood-brain barrier penetration, rapid metabolism, or a different binding mode or functional

activity at the 5-HT₂A receptor compared to mescaline.

The following diagrams illustrate the chemical structure of isomescaline, a proposed synthesis

workflow, and a hypothetical signaling pathway based on the known pharmacology of

mescaline.

Figure 1: Chemical structure of Isomescaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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